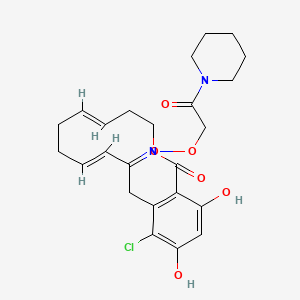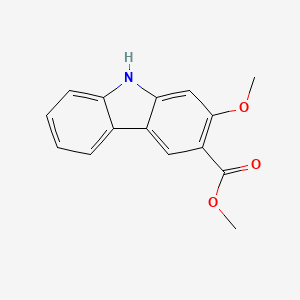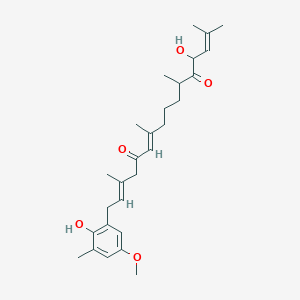
Papyracon D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Papyracon D is a natural product found in Lachnum papyraceum with data available.
Scientific Research Applications
Nematicidal and Antimicrobial Activities : A study by Shan, Stadler, Sterner, and Anke (1996) discovered that Papyracon D, along with other metabolites, is produced by the ascomycete Lachnum papyraceum. These compounds, including this compound, are structurally related to mycorrhizin A, known for its nematicidal and antibiotic properties. This compound exhibited significant antibiotic activities, though its nematicidal and cytotoxic activities were weaker compared to mycorrhizin A (Shan, Stadler, Sterner, & Anke, 1996).
Biochemical Applications : In another study, Huang and Du (2014) focused on the synthesis and host-guest chemistry of pillararene derivatives, which are relevant to the applications of PAs (Pillararenes) in various research fields. The study highlights the potential use of these compounds in multiresponsive controlled release systems, indicating a promising application in targeted drug therapy (Huang & Du, 2014).
Photocatalysis and Material Science Applications : The study by Ozols et al. (2012) on molecular glassy films containing azochromophores, including the investigation of photoinduced anisotropy, demonstrates the potential application of this compound-like compounds in materials science, specifically in the development of photonic and electronic materials (Ozols et al., 2012).
Genetics and Pharmacogenetics : Iyer, Singhal, Hegde, and Ankala (2015) conducted a study on the genetic variation in the DPYD gene, which is linked to drug metabolism, including the metabolism of fluoropyrimidine drugs. This study, while not directly related to this compound, highlights the importance of genetic variability in drug response, which could be relevant in the pharmacogenetics of compounds like this compound (Iyer, Singhal, Hegde, & Ankala, 2015).
properties
Molecular Formula |
C14H18O5 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(1aR,3aS,7S,7aS)-3a,7-dihydroxy-2,2-dimethyl-5-(2-oxopropyl)-1a,7-dihydro-1H-cyclopropa[c][1]benzofuran-4-one |
InChI |
InChI=1S/C14H18O5/c1-7(15)4-8-5-10(16)13-6-9(13)12(2,3)19-14(13,18)11(8)17/h5,9-10,16,18H,4,6H2,1-3H3/t9-,10-,13-,14+/m0/s1 |
InChI Key |
ILUWWIMJTKGGNJ-TXFQPVFDSA-N |
Isomeric SMILES |
CC(=O)CC1=C[C@@H]([C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C)O |
Canonical SMILES |
CC(=O)CC1=CC(C23CC2C(OC3(C1=O)O)(C)C)O |
synonyms |
papyracon D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(15S)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263221.png)
![(1S,8R)-1beta,5beta-Dimethyl-8-(3-oxo-1-butenyl)-6-oxabicyclo[3.2.1]octane-3-one](/img/structure/B1263222.png)
![1-eicosanoyl-2-[(11Z,14Z)-eicosadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263223.png)







![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B1263237.png)